

Spectroscopic Profile of 2-(Trifluoromethyl)benzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzoyl chloride

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This technical guide provides a comprehensive overview of the spectral data for **2-(Trifluoromethyl)benzoyl chloride**, a key reagent and intermediate in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **2-(Trifluoromethyl)benzoyl chloride**.

^1H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.2	d	~7.8	Aromatic H
~7.9	d	~7.7	Aromatic H
~7.8	t	~7.7	Aromatic H
~7.7	t	~7.6	Aromatic H

Note: The aromatic region typically displays a complex multiplet pattern. The chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectral Data

Chemical Shift (δ) ppm	Assignment
~165	C=O (carbonyl)
~135	Aromatic C-H
~133	Aromatic C-H
~132	Aromatic C-H
~130 (q)	Aromatic C-CF ₃
~128	Aromatic C-H
~123 (q)	CF ₃

Note: The signals for the trifluoromethyl group and the carbon to which it is attached appear as quartets (q) due to C-F coupling.

IR (Infrared) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1780	Strong	C=O stretch (acid chloride)
~1315	Strong	C-F stretch
~1200	Strong	C-F stretch
~1130	Strong	C-F stretch
~850	Medium	C-Cl stretch
~770	Strong	C-H bend (ortho-disubstituted)

MS (Mass Spectrometry) Data

m/z	Relative Intensity (%)	Assignment
208/210	~20 / ~7	[M] ⁺ (Molecular ion)
173	100	[M-Cl] ⁺
145	~80	[M-Cl-CO] ⁺
95	~30	[C ₆ H ₄ F] ⁺

Note: The presence of chlorine results in an isotopic pattern for chlorine-containing fragments (M and M+2 peaks).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-(Trifluoromethyl)benzoyl chloride** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.^[1] The sample is then placed in the NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.^[2] The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Data is acquired with an appropriate number of scans to

achieve a good signal-to-noise ratio. The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

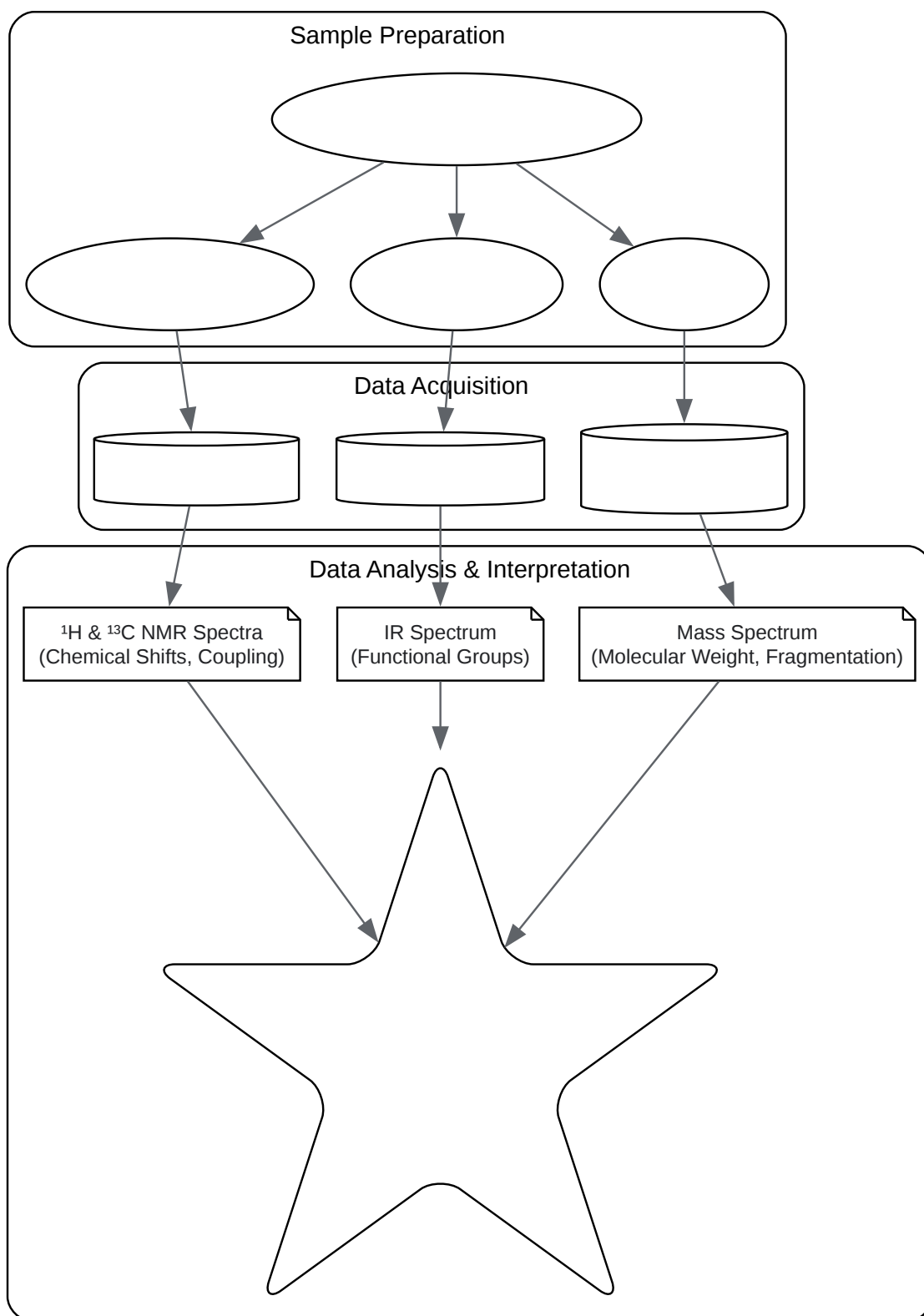
For a neat liquid sample like **2-(Trifluoromethyl)benzoyl chloride**, a thin film is prepared between two salt plates (e.g., NaCl or KBr).^{[3][4]} A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform film. The plates are then mounted in the sample holder of the FT-IR spectrometer. A background spectrum of the empty salt plates is recorded first. Subsequently, the spectrum of the sample is recorded over a typical range of 4000-400 cm^{-1} .^[5]

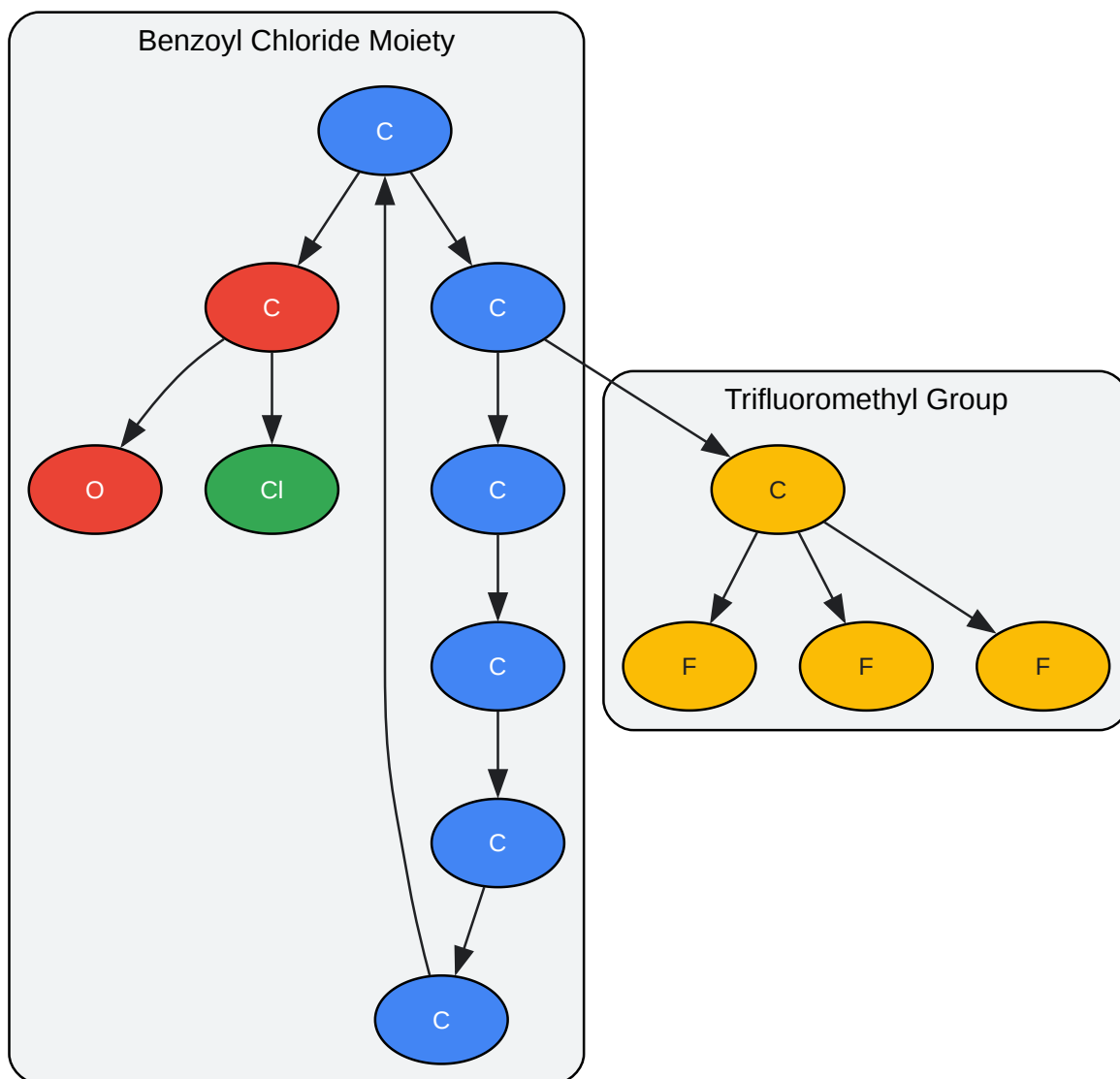
Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.^{[6][7]} The liquid sample is injected into the GC, where it is vaporized and separated from any impurities. The vaporized sample then enters the EI source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).^[8] This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectral analysis and the key structural features of **2-(Trifluoromethyl)benzoyl chloride**.





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